molecular formula C23H23N5O3 B2470543 1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea CAS No. 1448030-42-9

1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea

Cat. No.: B2470543
CAS No.: 1448030-42-9
M. Wt: 417.469
InChI Key: VTNFAONZSMTLGH-UHFFFAOYSA-N
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Description

1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea is a useful research compound. Its molecular formula is C23H23N5O3 and its molecular weight is 417.469. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Synthesis

  • Compounds similar to 1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea have been synthesized and characterized, providing insights into their chemical structure and potential reactions. For instance, the synthesis and structural analysis of various indole and imidazolinone derivatives have been documented, expanding the understanding of related chemical compounds (Klásek, Lyčka, & Holčapek, 2007).

Potential Pharmaceutical Applications

  • Some derivatives of indole-based compounds, similar to the one , have shown potential for pharmaceutical applications, particularly in the area of receptor antagonism and antitumor activity. For example, certain 1-phenyl-3-(4-piperidinyl)-1H-indoles, which are structurally related, have been evaluated for their selectivity towards 5-HT2 receptors, indicating potential therapeutic applications (Perregaard, Andersen, Hyttel, & Sanchez, 1992).

  • The compound 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea, closely related to the subject compound, has been synthesized and its structure characterized. This study also included an analysis of its antitumor activity, suggesting potential applications in cancer research (Hu et al., 2018).

Chemical Reactions and Modifications

  • Research on similar indole-based ureas has focused on their reactions and modifications, which could be relevant for understanding the chemical behavior of this compound. Studies have detailed the synthesis and reactions of various indole derivatives, contributing to a broader understanding of their chemical properties and potential applications (Časar, Bevk, Svete, & Stanovnik, 2005).

Broader Applications in Synthesis and Bioactivity

  • The broader scientific interest in indole-based ureas includes their role in the synthesis of novel compounds and evaluation of their bioactivity. This includes the synthesis of various indole derivatives and their potential antimicrobial and anticonvulsant activities, providing a context for the exploration of similar compounds (Sharma, Sharma, & Rane, 2004).

Properties

IUPAC Name

1-[2-(3-indol-1-yl-6-oxopyridazin-1-yl)ethyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c29-22-11-10-21(27-15-12-18-6-4-5-9-20(18)27)26-28(22)16-13-24-23(30)25-14-17-31-19-7-2-1-3-8-19/h1-12,15H,13-14,16-17H2,(H2,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNFAONZSMTLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NCCN2C(=O)C=CC(=N2)N3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.